molecular formula C14H20F2O B8272264 1-(2,3-Difluorophenyl)octan-1-ol

1-(2,3-Difluorophenyl)octan-1-ol

Cat. No. B8272264
M. Wt: 242.30 g/mol
InChI Key: BTDCCHORFWRQSS-UHFFFAOYSA-N
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Patent
US05683623

Procedure details

Quantities: n-butyllithium (30 cm3, 10.0M in hexanes, 0.3 mol), octanal (38.5 g, 0.3 mol) and 1,2-difluorobenzene (34.5 g, 0.3 mol). The experimental procedure was as described in Example 16.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step Two
Quantity
34.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH:6](=[O:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[F:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[F:22]>>[F:15][C:16]1[C:17]([F:22])=[CH:18][CH:19]=[CH:20][C:21]=1[CH:6]([OH:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
38.5 g
Type
reactant
Smiles
C(CCCCCCC)=O
Step Three
Name
Quantity
34.5 g
Type
reactant
Smiles
FC1=C(C=CC=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1F)C(CCCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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